Biochemical Potency Comparison
Cdk2-IN-7 demonstrates a biochemical IC50 of 50 nM against CDK2/cyclin E . In a cross-study comparison, this places its potency as greater than that of Cdk2 Inhibitor II (IC50 = 60 nM) and comparable to that of the selective inhibitor CDK2-IN-4 (IC50 = 44 nM) [1]. This profile indicates that Cdk2-IN-7 offers a potency advantage over some established research tools while being in the same range as other advanced leads.
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Cdk2 Inhibitor II: 60 nM; CDK2-IN-4: 44 nM |
| Quantified Difference | Cdk2-IN-7 is 1.2-fold more potent than Cdk2 Inhibitor II; it is 1.14-fold less potent than CDK2-IN-4. |
| Conditions | CDK2/cyclin E biochemical assay for target compound; CDK2/cyclin A3 for Cdk2 Inhibitor II; CDK2/cyclin A for CDK2-IN-4. |
Why This Matters
For procurement, this means Cdk2-IN-7 is a viable alternative to other potent CDK2 inhibitors, offering a balance of high potency that may be suitable for assays where a 50 nM IC50 is within the acceptable range.
- [1] Adooq Bioscience. (n.d.). CDK2-IN-4. Product Datasheet. View Source
